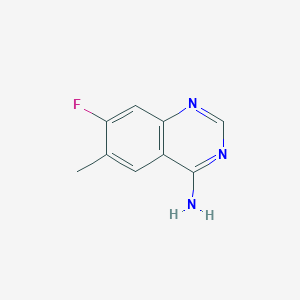
7-Fluoro-6-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-methylquinazolin-4-amine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : 7-Fluoro-6-methylquinazolin-4-amine has shown promising results against various cancer cell lines. Studies indicate that derivatives of quinazolinone exhibit significant cytotoxicity against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines, with IC50 values lower than established chemotherapeutics like lapatinib .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
- Antimicrobial Properties : The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies suggest that specific modifications enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity Against MRSA
2. Enzyme Inhibition Studies
- The compound is utilized in studies focusing on enzyme inhibition, particularly in targeting kinases associated with cancer proliferation. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access and modulating cellular signaling pathways .
3. Drug Development
- Ongoing research is exploring the potential of this compound as a lead compound for developing new drugs targeting cancer and infectious diseases. Its derivatives are being synthesized and evaluated for enhanced pharmacological profiles .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of quinazolinone derivatives, including this compound, evaluated their cytotoxic effects on MCF-7 and A2780 cell lines. The study concluded that fluorinated compounds exhibited enhanced potency compared to non-fluorinated analogs, indicating the importance of fluorination in improving anticancer activity .
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial properties of quinazoline derivatives revealed that modifications at specific positions significantly influenced antibacterial activity. This compound was part of this evaluation, showing notable efficacy against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .
Industrial Applications
In addition to its medicinal applications, this compound is also being explored for use in:
- Agrochemicals : Its biological activity may contribute to the development of new agrochemical products aimed at pest control.
- Materials Science : The compound's unique properties could be harnessed in the development of advanced materials with specific functionalities.
Propriétés
Numéro CAS |
1126424-26-7 |
|---|---|
Formule moléculaire |
C9H8FN3 |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
7-fluoro-6-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-2-6-8(3-7(5)10)12-4-13-9(6)11/h2-4H,1H3,(H2,11,12,13) |
Clé InChI |
XVDUYWWCYRPNDM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)N=CN=C2N |
SMILES canonique |
CC1=CC2=C(C=C1F)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















